Cas no 212713-08-1 (Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine)

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine is a sterically hindered organophosphorus compound characterized by its robust electron-donating and stabilizing properties. The tert-butyl and methoxy substituents enhance its air and moisture stability, making it suitable for use as a ligand in transition metal catalysis, particularly in cross-coupling and polymerization reactions. Its bulky aromatic groups provide steric protection to reactive intermediates, improving selectivity and yield in complex synthetic pathways. The chlorophosphine moiety offers reactivity for further derivatization, enabling tailored ligand design. This compound is particularly valuable in high-performance catalytic systems where stability and precise steric tuning are critical.
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine structure
212713-08-1 structure
商品名:Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
CAS番号:212713-08-1
MF:C30H46ClO2P
メガワット:505.1118
MDL:MFCD08458881
CID:92422
PubChem ID:329761678

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 化学的及び物理的性質

名前と識別子

    • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
    • Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride
    • chloro-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
    • chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
    • VOGHMZHRQUWLRE-UHFFFAOYSA-N
    • Bis(3,5-di-t-butyl-4-methoxyphenyl)chlorophosphine
    • Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride
    • Phosphinous chloride,bis[3,5-bis(1,1-dimethylethyl)-4-me
    • SCHEMBL459830
    • J-013967
    • 212713-08-1
    • chloro-bis(3, 5-ditert-butyl-4-methoxyphenyl)phosphane
    • FT-0737730
    • CS-0108747
    • Bis(3 pound not5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
    • MFCD08458881
    • DTXSID20700292
    • chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane
    • DB-009597
    • Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
    • MDL: MFCD08458881
    • インチ: 1S/C30H46ClO2P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3
    • InChIKey: VOGHMZHRQUWLRE-UHFFFAOYSA-N
    • ほほえんだ: ClP(C1C([H])=C(C(=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C1C([H])=C(C(=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 504.29200
  • どういたいしつりょう: 504.292
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 18.5
  • 疎水性パラメータ計算基準値(XlogP): 10.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • ゆうかいてん: 116-120 °C
  • ふってん: 552.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 287.9±30.1 °C
  • すいようせい: Reacts with water.
  • PSA: 32.05000
  • LogP: 8.48030
  • ようかいせい: 水と反応する
  • かんど: Air & Moisture Sensitive
  • じょうきあつ: No data available

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine セキュリティ情報

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
F314622-1g
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
212713-08-1 Null
1g
RMB 2425.60 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25882-5g
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94%
212713-08-1 94%
5g
¥9380.00 2023-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-OK199-100mg
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
212713-08-1 94%
100mg
¥560.0 2022-07-29
Aaron
AR003OY5-250mg
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
212713-08-1 90%
250mg
$284.00 2025-02-10
SHENG KE LU SI SHENG WU JI SHU
sc-227368-100mg
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine,
212713-08-1
100mg
¥451.00 2023-09-05
abcr
AB205960-1 g
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94%; .
212713-08-1 94%
1g
€168.00 2022-06-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H25882-1g
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94%
212713-08-1 94%
1g
¥3032.00 2023-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59990-250mg
Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride
212713-08-1 -
250mg
¥648.0 2024-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
694703-100MG
Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine
212713-08-1
100MG
¥772.16 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B849327-250mg
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine
212713-08-1 94%
250mg
¥1,050.00 2022-09-02

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 関連文献

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphineに関する追加情報

Introduction to Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS No. 212713-08-1)

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine, with the CAS number 212713-08-1, is a specialized organophosphorus compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of potential applications that make it a valuable tool in the development of novel therapeutic agents and materials.

The molecular structure of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine consists of two aromatic rings substituted with bulky tert-butyl groups and a methoxy group at the para position. This configuration imparts a high degree of steric hindrance, which can be leveraged in various chemical reactions to achieve selective modifications. The presence of chlorine atoms on the phosphorus atom further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in the use of organophosphorus compounds like Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine in the development of pharmaceuticals. These compounds have shown promise in modulating enzyme activity and interacting with biological targets. For instance, studies have demonstrated that phosphine derivatives can serve as effective catalysts in cross-coupling reactions, which are crucial for constructing complex molecular architectures in drug design.

One of the most notable applications of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine is in the synthesis of chiral ligands for asymmetric catalysis. The steric environment provided by the bulky substituents can influence the selectivity of reactions, enabling the production of enantiomerically pure compounds. This is particularly important in pharmaceuticals, where the efficacy and safety of a drug often depend on its specific stereochemical configuration.

Recent research has also explored the potential of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine as a building block for materials with unique electronic properties. Phosphine-based compounds are known for their ability to form stable coordination complexes with metals, which can be exploited to create catalysts and functional materials. These materials have applications in areas such as energy storage and conversion, where efficient electron transfer processes are essential.

The synthesis of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, is often necessary to achieve the desired product. These synthetic methodologies are critical for producing compounds that meet the stringent requirements of pharmaceutical applications.

In addition to its synthetic utility, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine has been studied for its potential biological activities. Preliminary investigations suggest that this compound may exhibit properties such as antioxidant and anti-inflammatory effects. While further research is needed to fully elucidate its mechanism of action, these findings highlight its potential as a lead compound for drug discovery efforts.

The growing body of evidence supporting the utility of organophosphorus compounds like Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine underscores the importance of continued research in this area. As our understanding of chemical biology evolves, new opportunities for applying these compounds will undoubtedly emerge. The development of innovative synthetic strategies and interdisciplinary approaches will be key to unlocking their full potential.

In conclusion, Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS No. 212713-08-1) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset in synthetic chemistry and drug development. As research progresses, we can expect to see even more exciting applications emerge from this versatile organophosphorus compound.

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